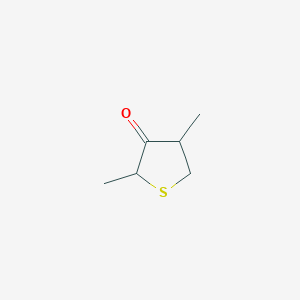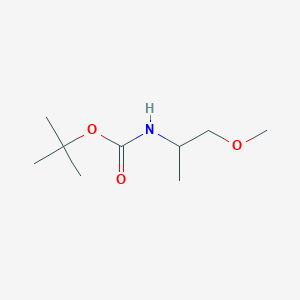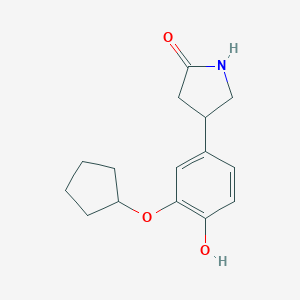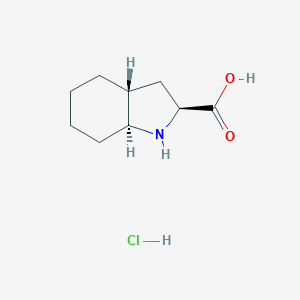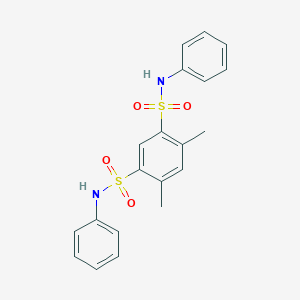
2-苯氧基苯胺
描述
2-Phenoxyaniline, also known as 2-Aminophenyl phenyl ether, is a chemical compound with the linear formula C6H5OC6H4NH2 . It forms crystalline 2:1 (host-to-guest) inclusion complexes with β-cyclodextrin . It is used in the preparation of sodium primary amide complex, 2-acetoaminodiphenyl ether, and 4-methyl-2-(2-phenoxyphenyl)azo-phenol .
Synthesis Analysis
2-Phenoxyaniline may be used in the preparation of sodium primary amide complex, 2-PhOC6H4NHNa·NMe[(CH2)2NMe2]2 . It was used in the preparation of 2-acetoaminodiphenyl ether . It may be used in the preparation of 4-methyl-2-(2-phenoxyphenyl)azo-phenol .
Molecular Structure Analysis
The molecular formula of 2-Phenoxyaniline is C12H11NO . The average mass is 185.222 Da and the monoisotopic mass is 185.084061 Da .
Chemical Reactions Analysis
2-Phenoxyaniline forms crystalline 2:1 (host-to-guest) inclusion complexes with β-cyclodextrin . It may be used in the preparation of sodium primary amide complex, 2-PhOC6H4NHNa·NMe[(CH2)2NMe2]2 . It was used in the preparation of 2-acetoaminodiphenyl ether . It may be used in the preparation of 4-methyl-2-(2-phenoxyphenyl)azo-phenol .
Physical And Chemical Properties Analysis
2-Phenoxyaniline has a density of 1.1±0.1 g/cm3 . Its boiling point is 296.4±0.0 °C at 760 mmHg and its melting point is 47-49 °C . The vapor pressure is 0.0±0.6 mmHg at 25°C . The flash point is 131.8±15.9 °C .
科学研究应用
Anti-Inflammatory Applications
2-Phenoxyaniline: has been identified as an agent that preferentially inhibits COX-2 over COX-1 , making it a potential candidate for anti-inflammatory drugs . The selective inhibition of COX-2 is significant because it can reduce inflammation and pain without the gastrointestinal side effects associated with non-selective COX inhibitors.
Complexation with Beta-Cyclodextrin
This compound is used to form complexes with beta-cyclodextrin . Such complexes can enhance the solubility and stability of pharmaceuticals, and they are also used in the controlled release of drugs. The inclusion complex formation with beta-cyclodextrin can potentially be applied in drug delivery systems.
Preparation of Sodium Primary Amide Complex
2-Phenoxyaniline is utilized in the preparation of sodium primary amide complex . These complexes are important in organic synthesis and can act as catalysts or reagents in various chemical reactions, including the synthesis of other organic compounds.
Synthesis of Azo Dyes
The compound is a precursor in the synthesis of 4-methyl-2-(2-phenoxyphenyl)azo-phenol , which is an azo dye. Azo dyes are widely used in textile industries due to their vivid colors and chemical stability. They are also used in printing inks and food colorants.
Production of Acetoaminodiphenyl Ether
2-Phenoxyaniline is involved in the production of 2-acetoaminodiphenyl ether . This compound is used in the synthesis of various organic molecules and can serve as an intermediate in pharmaceutical and dye manufacturing.
Research on COX Inhibition
Due to its ability to inhibit COX-2, 2-Phenoxyaniline is of interest in biochemical research related to understanding the pathways of inflammation and the development of new therapeutic agents .
Solubility Studies
The solubility of 2-Phenoxyaniline in organic solvents like chloroform and methanol is of interest in research concerning the formulation of compounds and their behavior in different solvents .
Safety and Compatibility
Research into the safety and compatibility of 2-Phenoxyaniline is crucial, especially since it is incompatible with strong oxidizing agents . Understanding these properties is essential for its safe handling and storage in laboratory settings.
作用机制
Target of Action
2-Phenoxyaniline is known to serve as an anti-inflammatory agent that preferentially inhibits COX-2 over COX-1 . COX-2, also known as cyclooxygenase-2, is an enzyme that plays a significant role in inflammation and pain. By inhibiting this enzyme, 2-Phenoxyaniline can help reduce inflammation and pain.
Mode of Action
It is known that the compound interacts with its target, cox-2, leading to its inhibition . This inhibition prevents the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain. Thus, the compound’s interaction with COX-2 leads to a decrease in the production of these inflammatory mediators.
Biochemical Pathways
The primary biochemical pathway affected by 2-Phenoxyaniline is the arachidonic acid pathway. By inhibiting COX-2, 2-Phenoxyaniline prevents the conversion of arachidonic acid into prostaglandins . This results in a decrease in the production of these inflammatory mediators, thereby reducing inflammation and pain.
Pharmacokinetics
It is known that the compound has a melting point of 47-49 °c and a boiling point of 170 °c . These properties may influence the compound’s bioavailability and its distribution within the body.
Result of Action
The primary result of 2-Phenoxyaniline’s action is a reduction in inflammation and pain. By inhibiting COX-2 and preventing the production of prostaglandins, 2-Phenoxyaniline can help alleviate these symptoms .
Action Environment
The action of 2-Phenoxyaniline can be influenced by various environmental factors. For instance, the compound’s stability may be affected by exposure to light, as it is recommended to be stored in a dark place . Additionally, the compound’s efficacy may be influenced by factors such as the pH of the environment and the presence of other substances that can interact with 2-Phenoxyaniline.
安全和危害
2-Phenoxyaniline is considered hazardous. It is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .
属性
IUPAC Name |
2-phenoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c13-11-8-4-5-9-12(11)14-10-6-2-1-3-7-10/h1-9H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMFFUUFPJJOWHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6062593 | |
| Record name | 2-Phenoxybenzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6062593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenoxyaniline | |
CAS RN |
2688-84-8 | |
| Record name | 2-Phenoxyaniline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2688-84-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Phenoxyaniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002688848 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Phenoxyaniline | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39655 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenamine, 2-phenoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Phenoxybenzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6062593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-phenoxyaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.413 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-PHENOXYANILINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T96D49XD9H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





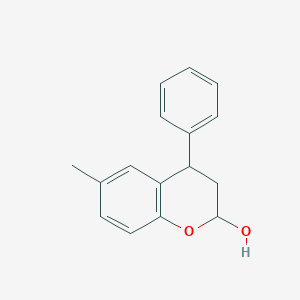
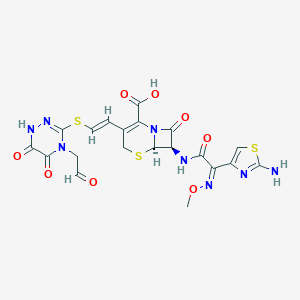

![(3Ar,6R)-2-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-6-hydroxy-3a,4,5,6-tetrahydro-3H-benzo[de]isoquinolin-1-one](/img/structure/B124602.png)
